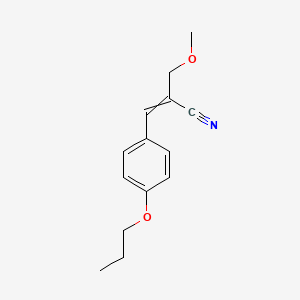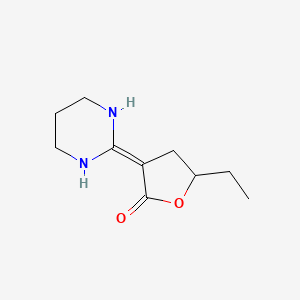
N-(4-butylphenyl)-1,3-dithiolan-2-imine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-1,3-dithiolan-2-imine;sulfuric acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dithiolan ring and a butylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-1,3-dithiolan-2-imine typically involves the reaction of 4-butylphenylamine with 1,3-dithiolane-2-thione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the imine bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-butylphenyl)-1,3-dithiolan-2-imine;sulfuric acid may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-butylphenyl)-1,3-dithiolan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the imine group to an amine, using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used as reducing agents.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
N-(4-butylphenyl)-1,3-dithiolan-2-imine;sulfuric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(4-butylphenyl)-1,3-dithiolan-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiolan ring and the imine group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The sulfuric acid counterion may also contribute to the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-butylphenyl)-1,3-dithiolan-2-thione
- N-(4-butylphenyl)-1,3-dithiolane-2-amine
- N-(4-butylphenyl)-1,3-dithiolan-2-ol
Uniqueness
N-(4-butylphenyl)-1,3-dithiolan-2-imine;sulfuric acid stands out due to its unique combination of a dithiolan ring and an imine group, which imparts distinct chemical reactivity and potential applications. The presence of sulfuric acid as a counterion further enhances its solubility and stability in various solvents, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
89388-48-7 |
|---|---|
Formule moléculaire |
C13H19NO4S3 |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
N-(4-butylphenyl)-1,3-dithiolan-2-imine;sulfuric acid |
InChI |
InChI=1S/C13H17NS2.H2O4S/c1-2-3-4-11-5-7-12(8-6-11)14-13-15-9-10-16-13;1-5(2,3)4/h5-8H,2-4,9-10H2,1H3;(H2,1,2,3,4) |
Clé InChI |
AXXGTAJSJYDZQJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)N=C2SCCS2.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B14375266.png)
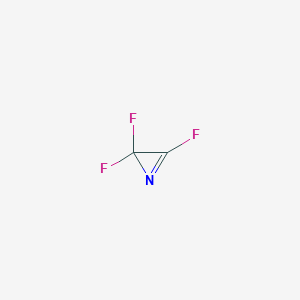
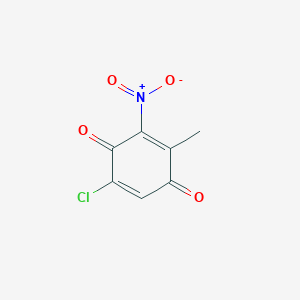
![1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene](/img/structure/B14375273.png)
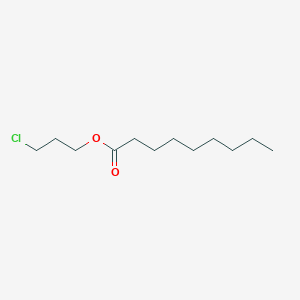
![3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375283.png)

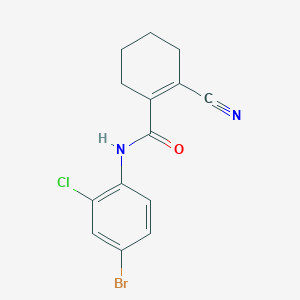
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14375295.png)
![[Di(methanesulfonyl)methanesulfonyl]ethane](/img/structure/B14375298.png)
![Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane](/img/structure/B14375302.png)
